N-(cyclohexylmethyl)tetrahydro-2-furancarboxamide is a crucial structural component of Alfuzosin Hydrochloride [(R,S)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride] [, ]. This amide derivative incorporates a tetrahydrofuran ring, a cyclohexylmethyl group, and an amide linkage, contributing to the overall structure and properties of Alfuzosin Hydrochloride. While not independently researched as a standalone compound, its presence within Alfuzosin Hydrochloride makes its study essential for understanding the drug's actions and potential applications.
While the provided papers do not specifically detail the synthesis of N-(cyclohexylmethyl)tetrahydro-2-furancarboxamide as an isolated compound, the synthesis of Alfuzosin Hydrochloride, where it acts as a key structural component, is described. One study describes the synthesis of [14C]alfuzosine hydrochloride starting from potassium [14C]cyanate for use in pharmacokinetic and metabolism studies []. The process likely involves reacting tetrahydro-2-furancarboxylic acid with cyclohexylmethanamine, forming the amide bond and yielding N-(cyclohexylmethyl)tetrahydro-2-furancarboxamide. This intermediate would then be further reacted to obtain the final Alfuzosin Hydrochloride structure.
The papers primarily discuss the mechanism of action of Alfuzosin Hydrochloride, which acts as a selective α1-adrenergic receptor antagonist [, , ]. This mechanism involves the drug binding to the α1-adrenergic receptors in the lower urinary tract, particularly in the bladder neck and prostate, causing smooth muscle relaxation and improving urine flow [, , ]. While N-(cyclohexylmethyl)tetrahydro-2-furancarboxamide itself might not directly contribute to this mechanism, its role in influencing the overall conformation and binding affinity of Alfuzosin Hydrochloride to the receptor cannot be disregarded.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: